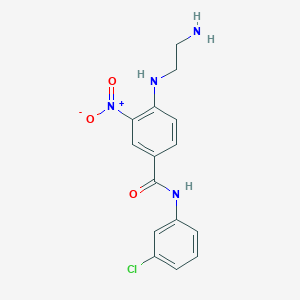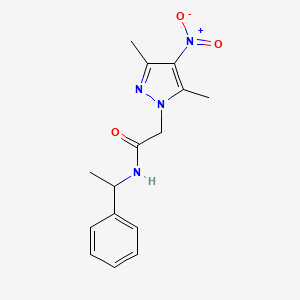
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the nitropyrazole intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Phenylethyl Substitution: The final step involves the substitution of the acetamide nitrogen with a phenylethyl group, which can be achieved through nucleophilic substitution reactions using phenylethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst, or metal hydrides.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of appropriate solvents and catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives with various nucleophiles.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical studies due to its unique structure.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or antimicrobial activities.
Industry: Use in the development of new materials or as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The nitro and acetamide groups may play key roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide: Unique due to the combination of nitro, methyl, and phenylethyl groups on the pyrazole ring.
2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide: Lacks the phenylethyl group, which may affect its chemical and biological properties.
2-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide: Lacks the methyl groups, which may influence its reactivity and interactions.
Uniqueness
This compound is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both nitro and phenylethyl groups may enhance its interactions with molecular targets and its utility in various applications.
特性
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(13-7-5-4-6-8-13)16-14(20)9-18-12(3)15(19(21)22)11(2)17-18/h4-8,10H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKRJJZWUYEDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C2=CC=CC=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806711 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
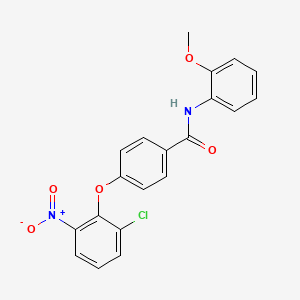

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B5018392.png)
![2-chloro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5018394.png)
![1-[(3-bromo-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5018395.png)
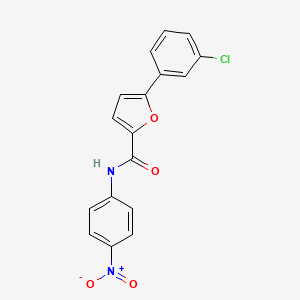
![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide](/img/structure/B5018411.png)
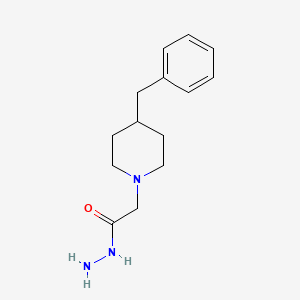
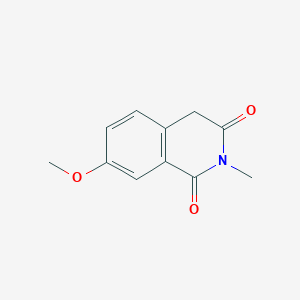
![2-ethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5018427.png)
![trans-4-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]amino}cyclohexanol](/img/structure/B5018435.png)
![(2R*,6S*)-2,6-dimethyl-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5018443.png)
![N-[2-methoxy-5-[(4-methylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B5018444.png)
